molecular formula C25H21FN4OS B15011262 2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15011262
M. Wt: 444.5 g/mol
InChI Key: QGUMHEKQUQQSKC-UHFFFAOYSA-N
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Description

The compound 2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile features a hexahydroquinoline scaffold with multiple functional groups:

  • Benzothiophene moiety: A 3-cyano-substituted tetrahydrobenzothiophene ring fused to the quinoline core.
  • Oxo group at position 5 and cyano group at position 3, contributing to hydrogen bonding and electronic properties.

Properties

Molecular Formula

C25H21FN4OS

Molecular Weight

444.5 g/mol

IUPAC Name

2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H21FN4OS/c26-15-10-8-14(9-11-15)22-18(13-28)24(29)30(19-5-3-6-20(31)23(19)22)25-17(12-27)16-4-1-2-7-21(16)32-25/h8-11,22H,1-7,29H2

InChI Key

QGUMHEKQUQQSKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)F)C(=O)CCC4)C#N

Origin of Product

United States

Biological Activity

The compound 2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C23H20N4OS
  • Molecular Weight : 432.57 g/mol
  • CAS Number : 312318-82-4

This compound contains several functional groups that may contribute to its biological activity, including a cyano group and a benzothiophene moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance:

  • Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. It interacts with topoisomerase enzymes, which are crucial for DNA replication and transcription .
  • Case Study : A study reported that derivatives of benzothiophene exhibited significant cytotoxicity against various cancer cell lines. The specific compound was found to be more potent than established chemotherapeutics like cisplatin in certain assays .

Antifungal Activity

The compound’s structure suggests potential antifungal properties:

  • In Vitro Studies : In vitro testing against Candida species revealed that compounds with similar structures demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to fluconazole, a common antifungal agent .

Kinase Inhibition

The compound has also been investigated for its inhibitory effects on specific kinases:

  • JNK Inhibition : A related series of compounds were identified as selective inhibitors of JNK2 and JNK3 kinases. These kinases play a role in various cellular processes including apoptosis and inflammation. The reported pIC50 values indicate strong inhibitory activity .

Research Findings

Biological ActivityReferenceFindings
Anticancer Significant cytotoxicity against SK-LU-1 and PC-3 cancer cell lines.
Antifungal Better antifungal activity against Candida spp. than fluconazole.
Kinase Inhibition Selective inhibition of JNK2 and JNK3 with potent pIC50 values.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to target proteins:

  • Binding Affinity : The docking results indicate favorable interactions with the active sites of topoisomerase IB and CYP51 in fungi. These interactions suggest that the compound could serve as a lead for further drug development targeting these pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name (CID/RN if available) Key Substituents Molecular Formula Notable Features References
Target Compound - 3-cyano-tetrahydrobenzothiophene
- 4-fluorophenyl
- 5-oxo
C₂₆H₂₂FN₃OS Enhanced steric bulk from benzothiophene; fluorophenyl improves lipophilicity.
2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CID 4982879) - Pyridin-3-yl
- 4-fluorophenyl
C₂₁H₁₇FN₄O Pyridine substituent may enhance solubility but reduce steric hindrance vs. benzothiophene.
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (312275-76-6) - 4-Chlorophenyl
- 4-(dimethylamino)phenyl
C₂₄H₂₄ClN₃O Dimethylamino group introduces basicity; chlorine increases electronegativity.
2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (311315-58-9) - Thiophen-3-yl
- 4-methylphenyl
C₂₁H₁₈N₂OS Thiophene offers π-π stacking potential; methylphenyl enhances hydrophobicity.
2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile - 4-Chlorophenyl
- Dihydrobenzo[h]quinoline core
C₂₀H₁₄ClN₃ Planar benzoquinoline core vs. non-planar hexahydroquinoline; chlorine for electronic effects.

Structural and Electronic Differences

Benzothiophene vs. Simpler Rings: The target compound’s tetrahydrobenzothiophene group introduces significant steric bulk and sulfur-based electronic effects compared to analogs with thiophene (CID 311315-58-9) or pyridine (CID 4982879) . The 3-cyano group on benzothiophene may increase polarity and hydrogen-bond acceptor capacity compared to unsubstituted thiophene rings.

Oxo and Cyano Groups: The 5-oxo group is conserved across most analogs, stabilizing the quinoline core via keto-enol tautomerism. The 3-cyano group is a common feature, enhancing dipole interactions in binding pockets .

Research Findings and Limitations

  • Crystallographic Data: Analogs like 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile () exhibit planar benzoquinoline cores, whereas the target compound’s hexahydroquinoline is puckered, affecting conformational flexibility .
  • Synthetic Accessibility : The benzothiophene moiety may complicate synthesis compared to phenyl or thiophene derivatives, as seen in the use of SHELX and OLEX2 for structural determination .

Note: Direct pharmacological or kinetic data for these compounds are unavailable in the provided evidence. Further experimental studies are required to validate bioactivity hypotheses.

Q & A

Q. What synthetic strategies are recommended for this compound, and how can reaction yields be optimized?

Multi-component Hantzsch-type reactions using ammonium acetate as a nitrogen source and ethanol under reflux are effective for analogous systems. Optimize yields by:

  • Maintaining a 1:1.2 molar ratio of aldehyde to diketone components
  • Employing microwave-assisted synthesis (30 minutes vs. 8 hours conventional)
  • Screening catalysts (e.g., piperidine, L-proline) monitored by TLC at 15-minute intervals .

Q. Which analytical techniques confirm the compound’s molecular structure?

Use X-ray crystallography (Mo Kα radiation, 296 K) to resolve bond angles (±0.003 Å) and confirm tetrahydrobenzothiophene ring conformations . Complement with ¹H-¹³C HMBC NMR (δ 4.32 ppm amino proton coupling to δ 118.5 ppm cyano carbon) in deuterated DMSO .

Q. What safety protocols are essential for handling this compound?

  • Use nitrile gloves (0.11 mm), chemical goggles, and fume hoods (≥100 ft/min airflow)
  • Store under argon at -20°C in amber vials with PTFE-lined caps
  • Employ cyanide detection strips (2 ppm limit) in waste containers
  • For exposure: 15-minute eye irrigation with 0.9% saline and activated charcoal (1 g/kg) for ingestion .

Q. How can purity be assessed chromatographically?

Reverse-phase HPLC with dual UV (254 nm) and ELSD detection:

  • Column: Waters XSelect CSH C18 (150 × 4.6 mm, 3.5 μm)
  • Gradient: 0.1% formic acid in water/acetonitrile (30%→95% B over 15 minutes)
  • Criteria: ≥95% UV area normalization and single ELSD peak .

Advanced Questions

Q. How should discrepancies between experimental and computational spectroscopic data be resolved?

Validate via:

  • DFT calculations (B3LYP/6-311++G(d,p)) compared to experimental IR/NMR
  • Hirshfeld surface analysis (CrystalExplorer v21.5) for crystal packing effects
  • Variable-temperature NMR (25–80°C) to assess conformational dynamics .

Q. What methodologies optimize crystallization for X-ray diffraction?

Microbatch under-oil screening:

  • 96-well plates with 0.5 μL compound (10 mg/mL in DMF) mixed with precipitants (pH 4.5–8.5, PEG 400–20,000)
  • Incubate at 4°C/20°C for 14 days
  • Additives: 5% tert-butanol, 0.1 M MgCl₂ Best results: 0.1 M HEPES pH 7.5, 25% PEG 3350, 0.2 M ammonium sulfate .

Q. How can synthetic by-products be resolved?

Orthogonal purification:

  • Flash chromatography (silica gel 60, ethyl acetate/hexane gradient)
  • Preparative HPLC (Phenomenex Luna C18, 0.1% TFA in water/acetonitrile)
  • Recrystallization (ethanol/water 9:1 at -20°C) Monitor by LC-MS (ESI+, m/z ±15 Da) .

Q. What computational approaches predict pharmacokinetic properties?

Combine molecular dynamics (MD) and QSPR models:

  • 100 ns MD (AMBER20, TIP3P water) for LogP and polar surface area
  • QSPR training with 50 PubChem analogs (R² > 0.85)
  • CYP3A4 docking (AutoDock Vina, 25×25×25 Å grid) Validate with human liver microsomes (1 mg/mL protein) .

Q. How is solubility profiled across pharmaceutical solvents?

Shake-flask method with HPLC:

  • Saturate in 10 solvents (water, ethanol, DMSO) at 25°C ±0.1°C
  • Filter (0.22 μm), quantify via 5-point calibration (R² > 0.995)
  • UV-Vis scans (200–400 nm) to detect aggregation Cyclodextrin complexation (1:2 molar ratio) enhances aqueous solubility 12-fold in analogs .

Q. How are structure-activity relationship (SAR) studies designed for bioactivity?

Three-tiered approach:

  • Electrostatic potential mapping : MP2/cc-pVTZ-level charges to predict H-bonding sites
  • Pharmacophore modeling : Cyano (acceptor) and amino (donor) as anchors
  • Biological testing : Broth microdilution (CLSI M07-A9) against S. aureus and E. coli, with ciprofloxacin control .

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